molecular formula C11H9ClN2O B3031226 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one CAS No. 20551-31-9

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one

Cat. No.: B3031226
CAS No.: 20551-31-9
M. Wt: 220.65
InChI Key: FSFGWEAQHSZNKB-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS 20551-31-9) is a high-purity chemical compound supplied for research purposes. This organic building block belongs to the 6-phenylpyrimidin-4-one chemical class, which is of significant interest in medicinal chemistry for the development of novel therapeutics . Researchers value this scaffold for its application in designing Positive Allosteric Modulators (PAMs) targeting the M1 muscarinic acetylcholine receptor (M1 mAChR) . Targeting this receptor is a promising strategy for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia, with the potential for fewer side effects compared to orthosteric ligands . Furthermore, closely related 2-phenylpyrimidin-4(3H)-one derivatives have been synthesized and investigated for their in vitro growth inhibitory activities, showing potential as antitumor agents in studies against human cancer cell lines . The compound features a chloro substituent, which is a common handle for further synthetic elaboration, making it a versatile intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-chloro-4-methyl-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-9(12)11(15)14-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFGWEAQHSZNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356112
Record name 5-Chloro-6-methyl-2-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20551-31-9
Record name 5-Chloro-6-methyl-2-phenylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-phenyl-3-oxobutanenitrile with formamide in the presence of a base such as sodium ethoxide can yield the desired pyrimidinone compound. The reaction typically requires heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Condensation Reactions: Aldehydes or ketones can be used as reactants, often in the presence of an acid or base catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo substitution reactions allows for the introduction of diverse functional groups, enhancing its utility in organic synthesis .

Biology

The compound is being investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can modulate enzyme activity and interact with biological targets, making it a candidate for drug development . For instance, structural modifications have been explored to enhance potency against specific biological pathways .

Medicine

In medicinal chemistry, 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one is evaluated as a lead compound for developing new therapeutics. Its derivatives have shown promise in treating various diseases by targeting specific receptors or enzymes involved in disease progression . Case studies indicate that certain analogs exhibit improved efficacy in cellular models of disease .

Industry

The compound finds applications in the production of chemical intermediates and as a reagent in organic synthesis processes. Its unique properties make it suitable for industrial applications where specific chemical transformations are required .

Case Studies

Several case studies highlight the successful application of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one exhibited significant cytotoxic effects against cancer cell lines, leading to further investigations into their mechanisms of action .
  • Antimicrobial Properties : Another research project focused on synthesizing analogs of this compound that showed enhanced antimicrobial activity against resistant bacterial strains, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Substituents significantly impact melting points and solubility:

Compound Name Substituents (Positions) Melting Point (°C) Key Features Reference
5-Aceto-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one Acetyl (5), methyl (6), phenyl (4) 234 High crystallinity due to keto group
4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one Cl (4), methylsulfanyl (2), thieno ring 177–179 Sulfur-containing; lower solubility
5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one Ethoxycarbonyl (5), Cl (4) Not reported Ester group enhances polarity
5-Chloro-6-methyl-1H-pyrimidin-4-one (CAS 7752-72-9) Cl (5), methyl (6) Not reported Simpler structure; lacks phenyl

Key Observations :

  • The phenyl group in the target compound likely increases melting points compared to non-aromatic analogs (e.g., CAS 7752-72-9) due to enhanced stacking interactions.
  • Sulfur-containing analogs (e.g., methylsulfanyl in ) exhibit lower solubility in polar solvents.

Spectral Data Comparisons

IR Spectroscopy:
  • Carbonyl Stretches: 5-Aceto-6-methyl-4-phenyl analog: 1705 cm⁻¹ (C=O) . Thieno-pyrimidinone (methylsulfanyl): 1748 cm⁻¹ (C=O) . Ethoxycarbonyl analog: 1748 cm⁻¹ (ester C=O) .

The target compound’s carbonyl stretch is expected near 1700–1750 cm⁻¹, influenced by electron-withdrawing Cl and electron-donating methyl groups.

NMR Spectroscopy:
  • Methyl Groups :
    • 5-Aceto-6-methyl analog: δ 2.24 (s, 3H, CH3) .
    • Ethoxycarbonyl analog: δ 1.09 (t, -OCH2CH3) .
  • Aromatic Protons: Phenyl substituents in dihydropyrimidinones: δ 7.20–7.48 (m, Ar-H) .

The target compound’s methyl group would resonate near δ 2.2–2.5, while phenyl protons would align with δ 7.2–7.5.

Biological Activity

5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H10ClN3OC_{12}H_{10}ClN_3O and features a pyrimidine ring substituted with a chlorine atom at the 5-position, a methyl group at the 6-position, and a phenyl group at the 2-position. The carbonyl group is located at the 4-position of the pyrimidine ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one exhibits potent anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one

Cell LineIC50 (µM)Mechanism of Action
HeLa53.02Induction of apoptosis
K56245.00Inhibition of cell proliferation
AGS40.00Cell cycle arrest

In a study involving gastric adenocarcinoma (AGS) cells, the compound demonstrated an IC50 value of 53.02 µM, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values highlight its effectiveness.

Table 2: Antimicrobial Activity of 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one

MicroorganismMIC (µg/mL)Activity Type
Escherichia coli16Bactericidal
Pseudomonas aeruginosa21Bactericidal
Candida albicans32Fungicidal

The compound exhibited an MIC of 16 µg/mL against Escherichia coli, demonstrating its potential as a novel antimicrobial agent .

The mechanism through which 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Molecular docking studies suggest that it effectively binds to enzymes involved in cancer progression and microbial growth, thereby modulating their activity.

Key Findings:

  • The compound forms hydrogen bonds with critical residues in target enzymes.
  • It stabilizes interactions through Pi-Pi stacking and Pi-Alkyl interactions, which are essential for its antibacterial activity .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of the compound on HeLa cells using an MTT assay. Results indicated a significant reduction in cell viability, supporting its role as an apoptosis inducer.

Case Study 2: Antimicrobial Spectrum

Another investigation assessed the antimicrobial spectrum of this compound against clinical strains of bacteria. The results showed promising activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via one-pot multicomponent reactions, such as the Biginelli condensation, using substituted aldehydes, β-keto esters, and urea/thiourea derivatives. Optimization involves adjusting catalysts (e.g., HCl, Lewis acids), solvent systems (ethanol or acetic acid), and temperature (reflux conditions). Purity can be enhanced via recrystallization or column chromatography .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one?

  • NMR : 1^1H NMR identifies protons on the pyrimidinone ring (e.g., NH at δ 10–12 ppm) and substituents (e.g., methyl groups at δ 2.0–2.5 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ 160–170 ppm) and aromatic carbons.
  • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) are critical.
  • MS : Molecular ion peaks (M+^+) and fragmentation patterns validate the molecular formula .

Q. What safety protocols are essential when handling intermediates like 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one?

Use fume hoods for volatile reagents (e.g., chlorinated solvents), wear PPE (gloves, lab coat), and avoid inhalation/contact. Hazardous by-products (e.g., HCl gas) require neutralization before disposal. Storage should be in airtight containers under inert conditions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of 5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one?

X-ray crystallography provides precise bond lengths, angles, and torsion angles, clarifying tautomeric forms (e.g., keto-enol) and stereochemistry. For example, in related dihydropyrimidinones, the pyrimidine ring adopts a half-chair conformation, with substituents like phenyl groups occupying equatorial positions. Data refinement (R factor < 0.1) ensures accuracy .

Q. What experimental designs are effective for evaluating the bioactivity of this compound, such as anticancer or antimicrobial potential?

  • In vitro assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Enzyme inhibition : Test against target enzymes (e.g., DHFR, kinases) via fluorescence-based kinetic assays.
  • Structure-activity relationships (SAR) : Modify substituents (e.g., chloro, methyl) to correlate chemical features with bioactivity .

Q. How can conflicting data from spectroscopic and computational studies on tautomerism be reconciled?

Discrepancies between observed NMR signals (e.g., NH proton presence) and DFT-predicted tautomers (e.g., keto vs. enol forms) may arise from solvent effects or dynamic equilibria. Hybrid approaches combining X-ray crystallography, variable-temperature NMR, and solvent polarity studies can resolve such issues .

Q. What strategies mitigate by-product formation during the synthesis of halogenated pyrimidinones?

  • Temperature control : Lower temperatures reduce side reactions (e.g., dehalogenation).
  • Catalyst screening : Use regioselective catalysts (e.g., Pd/C for cross-coupling) to minimize undesired substitutions.
  • HPLC monitoring : Track reaction progress to isolate intermediates before degradation .

Methodological Notes

  • Crystallographic data : Deposit structures in the Cambridge Structural Database (CSD) for reproducibility .
  • Bioassay validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical analysis (p < 0.05) .
  • Computational tools : Employ Gaussian or ORCA for DFT calculations to predict electronic properties and tautomeric stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-chloro-6-methyl-2-phenylpyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.